molecular formula C8H12O4 B8506480 2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester

2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester

Cat. No. B8506480
M. Wt: 172.18 g/mol
InChI Key: JTCQOQFRSQOKQX-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A solution of 2-[1-(toluene-4-sulfonyloxy)-ethyl]-[1,4]dioxane-2-carboxylic acid methyl ester (1.68 g, 4.9 mmol) in 1,8-diazabicycloundec-7-ene (3 mL) was heated in a sealed tube at 130° C. for 2 h. The reaction mixture was cooled to room temperature and 2 M hydrochloric acid and diethyl ether were added. The mixture was extracted with diethyl ether and the organic extracts were combined and washed with brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated. The residue was purified by silica gel chromatography using a gradient of pentane/diethyl ether 3:1 to 1:1 to afford the title compound (308 mg, 36%) as a volatile, colorless oil. 1H NMR (300 MHz, CDCl3) δ 3.47 (d, J=11.6 Hz, 1H), 3.62-3.78 (m, 2H), 3.81-3.86 (m, 1H), 3.84 (s, 3H), 3.99-4.07 (m, 1H), 4.33 (d, J=11.6 Hz, 1H), 5.34 (dd, J=10.7, 1.1 Hz, 1H), 5.52 (dd, J=17.4, 1.1 Hz, 1H), 5.79 (dd, J=17.4, 10.7 Hz, 1H). LCMS (m/z) 195.1 [M+Na], Tr=1.23 min.
Name
2-[1-(toluene-4-sulfonyloxy)-ethyl]-[1,4]dioxane-2-carboxylic acid methyl ester
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
1,8-diazabicycloundec-7-ene
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH:11](OS(C2C=CC(C)=CC=2)(=O)=O)[CH3:12])[CH2:10][O:9][CH2:8][CH2:7][O:6]1)=[O:4].Cl.C(OCC)C>N1(C2CCCCCCCCCC2)CCCN=CCCCCC1>[CH3:1][O:2][C:3]([C:5]1([CH:11]=[CH2:12])[CH2:10][O:9][CH2:8][CH2:7][O:6]1)=[O:4]

Inputs

Step One
Name
2-[1-(toluene-4-sulfonyloxy)-ethyl]-[1,4]dioxane-2-carboxylic acid methyl ester
Quantity
1.68 g
Type
reactant
Smiles
COC(=O)C1(OCCOC1)C(C)OS(=O)(=O)C1=CC=C(C=C1)C
Name
1,8-diazabicycloundec-7-ene
Quantity
3 mL
Type
solvent
Smiles
N1(CCCCCC=NCCC1)C1CCCCCCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(OCCOC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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